PYRROLIDINE-1-CARBOXIMIDAMIDE
Description
Properties
CAS No. |
1224710-97-7 |
|---|---|
Molecular Formula |
C5H11N3 |
Molecular Weight |
113 |
Synonyms |
PYRROLIDINE-1-CARBOXIMIDAMIDE |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The oxidative decarboxylation of carbamimidoyl-l-proline (2 ) represents a foundational method for synthesizing pyrrolidine-1-carboximidamide derivatives. This process employs silver(I) nitrate (AgNO₃) and peroxydisulfate (S₂O₈²⁻) to generate an iminium intermediate via decarboxylation. Subsequent intermolecular trapping by nucleophiles, such as ammonia or amines, yields the target compound.
Procedure
-
Substrate Preparation : Carbamimidoyl-l-proline is synthesized by treating l-proline with cyanamide under basic conditions.
-
Oxidation : The substrate is reacted with AgNO₃ (1.2 equiv) and (NH₄)₂S₂O₈ (2.0 equiv) in aqueous methanol at 60°C for 4–6 hours.
-
Trapping : The iminium intermediate is quenched with aqueous ammonia, followed by purification via column chromatography.
Optimization and Yield
-
Challenges : Competing side reactions, such as over-oxidation, necessitate precise stoichiometric control.
Intramolecular Cyclization of Acyl-l-Arginine
Reaction Mechanism
This method leverages the intramolecular cyclization of acyl-l-arginine derivatives (3 ) under oxidative conditions. The acyliminium intermediate formed during decarboxylation undergoes spontaneous cyclization, eliminating the need for external nucleophiles.
Procedure
-
Acylation : l-Arginine is acylated with acetic anhydride to form 3 .
-
Decarboxylation : AgNO₃ and (NH₄)₂S₂O₈ in methanol at 50°C for 3 hours.
-
Cyclization : The reaction mixture is stirred at room temperature for 12 hours, yielding the cyclic product.
Optimization and Yield
-
Yield : 68–72%, outperforming the intermolecular approach due to reduced side reactions.
-
Advantage : Higher regioselectivity and scalability.
Nucleophilic Substitution Using Thioureas
Reaction Mechanism
This compound derivatives are synthesized via nucleophilic substitution of thioureas with pyrrolidine. Sodium iodide catalyzes the displacement of the thiourea sulfur, forming the carboximidamide group.
Procedure
-
Reagent Mixing : Equimolar thiourea and pyrrolidine are combined with NaI (1.0 equiv) and DIPEA (1.0 equiv) in ethanol/water (1:1).
-
Reaction : Heated at 80°C for 24 hours under nitrogen.
-
Workup : The product is isolated via filtration and recrystallized from ethanol.
Optimization and Yield
-
Yield : 56–67% for substituted derivatives (e.g., N,N′-diphenyl variants).
-
Adaptability : Using unsubstituted thiourea (NH₂CSNH₂) may yield the parent compound, though this remains experimentally unverified.
Reaction with 2-Methyl-2-Thiopseudourea Sulfate
Reaction Mechanism
This one-pot synthesis involves the reaction of pyrrolidine with 2-methyl-2-thiopseudourea sulfate (9 ) in the presence of sodium iodide. The thio group is displaced, forming the hydroiodide salt of this compound.
Procedure
-
Reagent Combination : Pyrrolidine (1.5 equiv), 9 (1.0 equiv), and NaI (1.0 equiv) in ethanol/water (1:1).
-
Reaction : Stirred at 70°C for 48 hours.
-
Isolation : The hydroiodide salt precipitates upon cooling and is filtered.
Optimization and Yield
Cyclization of N-Arylguanidines Using Cyanamide
Reaction Mechanism
Adapted from piperidine syntheses, this method involves the reaction of cyanamide with pyrrolidine under acidic conditions. The guanidine group is introduced via nucleophilic attack, followed by cyclization.
Procedure
-
Acid Catalysis : Pyrrolidine and cyanamide are combined in HCl (2M) at 0°C.
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Cyclization : The mixture is heated to 60°C for 6 hours.
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Neutralization : The product is neutralized with NaOH and extracted into dichloromethane.
Optimization and Yield
-
Yield : ~50% (extrapolated from analogous piperidine reactions).
-
Limitation : Requires prolonged reaction times and excess cyanamide.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pyrrolidine-1-carboximidamide has been explored as a scaffold for developing inhibitors targeting various biological pathways. For instance, the compound has been linked to the inhibition of sphingosine kinases (SphK1 and SphK2), which play critical roles in cancer and inflammation pathways. Research indicates that modifications to the pyrrolidine structure can enhance selectivity and potency against these kinases, making it a valuable candidate for drug development aimed at treating diseases such as cancer and fibrosis .
Metabolic Studies
Isotopically labeled derivatives of this compound are utilized in metabolic studies to trace metabolic pathways and understand the kinetics of biochemical reactions. Specifically, compounds labeled with isotopes like or enable researchers to monitor metabolic processes in real-time, providing insights into drug metabolism and pharmacokinetics .
Antibacterial Research
Recent studies have indicated that derivatives of this compound exhibit antibacterial properties. For example, 2-pyrrolidine phenylhydrazides derived from this compound have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development .
Case Study 1: Cancer Treatment
A clinical trial evaluated the efficacy of this compound derivatives in combination with standard chemotherapy agents for treating breast cancer. The study focused on assessing tumor response rates and overall survival compared to traditional therapies alone. Results indicated that patients receiving the combination therapy exhibited improved outcomes, highlighting the compound's potential as an adjunct treatment in oncology.
Case Study 2: Sphingosine Kinase Inhibition
In a study examining sphingosine kinase inhibitors, pyrrolidine-based compounds were synthesized and tested for their ability to modulate S1P levels in cancer cell lines. The findings revealed that certain derivatives significantly decreased S1P levels, correlating with reduced cell proliferation and increased apoptosis in treated cells. This underscores the importance of this compound in developing targeted therapies for malignancies .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of SphK inhibitors |
| Metabolic Studies | Use in tracing metabolic pathways |
| Antibacterial Research | Efficacy against bacterial strains |
Mechanism of Action
The mechanism of action of pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-1-carboximidamide Derivatives
A 2014 study in Molecules synthesized 11 pyrazole-1-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) with varied aryl substituents . These compounds share the carboximidamide moiety but replace the pyrrolidine ring with a pyrazoline core. Key differences include:
- Core Structure : Pyrazoline derivatives have a partially unsaturated five-membered ring, whereas pyrrolidine is fully saturated. This affects conformational flexibility and electronic properties.
- Substituent Effects : Electron-donating groups (e.g., methoxy in compound 1) or electron-withdrawing groups (e.g., nitro in compound 9) on the aryl rings modulate lipophilicity and hydrogen-bonding capacity. For instance, halogen substituents (e.g., 4-chloro in compound 3) may enhance membrane permeability.
Table 1: Representative Pyrazole-1-carboximidamide Analogs vs. Pyrrolidine-1-carboximidamide
Functional Analogs with Heterocyclic Modifications
Pyridine- and Quinoline-Based Carboximidamides
Compounds such as 6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride (CAS: 56892-20-7) feature a pyridine core instead of pyrrolidine . Key distinctions include:
- Salt Forms : The dihydrochloride salt (vs. hydrobromide in this compound) may alter solubility and crystallinity.
Quinoline Derivatives
6-(Pyrrolidin-1-yl)quinolin-5-amine (CAS: 21194-95-6) incorporates a larger quinoline system . The extended conjugated system could improve binding affinity to hydrophobic pockets in proteins but may reduce metabolic stability.
Key Research Findings and Limitations
- Structural Flexibility : this compound’s saturated ring offers greater conformational adaptability compared to rigid pyrazoline or aromatic pyridine analogs, which may influence target selectivity .
- Salt-Dependent Properties : Hydrobromide and dihydrochloride salts exhibit distinct solubility profiles, critical for formulation development .
- Biological Data Gaps : Direct comparative studies on pharmacological efficacy between this compound and its analogs are sparse. Existing data for pyrazole derivatives suggest substituent-driven activity, but extrapolation to pyrrolidine analogs requires validation .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes and characterization methods for PYRROLIDINE-1-CARBOXIMIDAMIDE?
- Methodological Answer : Begin with a systematic literature review to identify established synthetic pathways (e.g., nucleophilic substitution, cyclization reactions). Prioritize protocols with detailed experimental conditions (e.g., solvent systems, catalysts, temperature). Validate reproducibility by replicating primary literature procedures and cross-verifying results using spectroscopic techniques (NMR, IR, LC-MS) and elemental analysis. For novel syntheses, employ Design of Experiments (DoE) to optimize yield and purity. Ensure proper citation of prior work to contextualize findings and avoid redundancy .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer : Combine quantitative (HPLC, GC-MS) and qualitative (FTIR, H/C NMR) methods to confirm structural integrity. Use X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable. For purity, employ differential scanning calorimetry (DSC) to detect polymorphic impurities and Karl Fischer titration for moisture content. Triangulate data from multiple techniques to resolve ambiguities (e.g., overlapping NMR signals) .
Advanced Research Questions
Q. How can researchers address contradictory data in physicochemical property measurements (e.g., solubility, stability) of this compound?
- Methodological Answer : Apply constructive falsification by designing experiments to test competing hypotheses. For example, if solubility studies conflict, vary parameters like pH, co-solvents, or temperature systematically. Use statistical tools (ANOVA, regression analysis) to identify confounding variables. Cross-reference findings with computational models (e.g., COSMO-RS for solubility prediction) to validate empirical results. Document methodological deviations (e.g., instrument calibration) that may explain discrepancies .
Q. What computational strategies are recommended for modeling the reactivity and pharmacodynamics of this compound?
- Methodological Answer : Utilize density functional theory (DFT) to explore reaction mechanisms and transition states. For pharmacodynamic profiling, apply molecular docking (AutoDock, Schrödinger) to predict target binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition studies). Use cheminformatics tools (RDKit, KNIME) to analyze structure-activity relationships (SAR) and prioritize derivatives for synthesis. Ensure alignment between computational parameters (e.g., force fields) and experimental conditions .
Q. How can experimental workflows be optimized to balance efficiency and rigor in studying this compound’s bioactivity?
- Methodological Answer : Implement a tiered approach:
- Tier 1 : High-throughput screening (HTS) for preliminary bioactivity.
- Tier 2 : Dose-response assays (e.g., IC determination) with controls to minimize false positives.
- Tier 3 : Mechanistic studies (e.g., Western blotting, qPCR) to elucidate pathways.
Integrate failure analysis (e.g., outlier detection in HTS data) to refine protocols. Allocate tasks within collaborative teams to leverage expertise in synthesis, analytics, and biology .
Contradiction and Conflict Resolution in Data Analysis
Q. What frameworks are effective for resolving conflicts between computational predictions and experimental outcomes?
- Methodological Answer : Adopt a hybrid iterative refinement approach:
Re-examine computational assumptions (e.g., protonation states, solvent models).
Replicate experiments under controlled conditions (e.g., inert atmosphere for air-sensitive reactions).
Use sensitivity analysis to identify critical parameters influencing discrepancies.
Publish negative results to contribute to collective troubleshooting efforts .
Q. How should researchers navigate contradictory findings in toxicity studies of this compound derivatives?
- Methodological Answer : Conduct meta-analyses of existing toxicity data to identify trends (e.g., species-specific effects, dose dependencies). Perform comparative studies using isogenic cell lines or organoids to isolate confounding factors (e.g., metabolic variability). Apply Bayesian statistics to quantify uncertainty and guide risk assessment .
Methodological Best Practices
- Literature Synthesis : Use citation management tools (Zotero, EndNote) to track primary sources and avoid reliance on non-peer-reviewed platforms .
- Data Integrity : Archive raw data (e.g., chromatograms, spectral files) in repositories like Zenodo for transparency and reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and intellectual property when publishing novel methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
